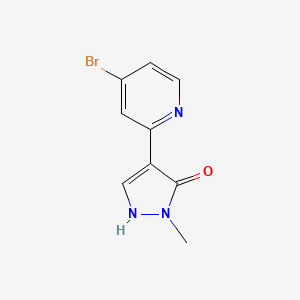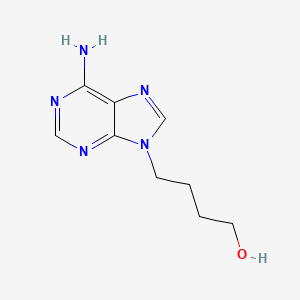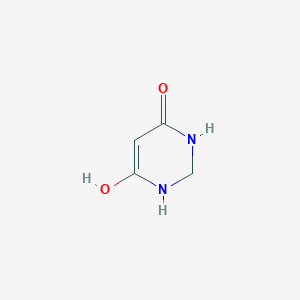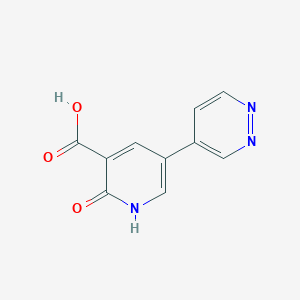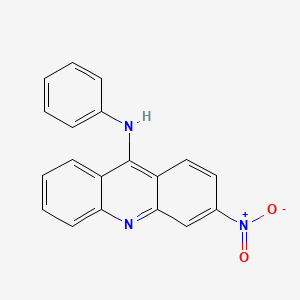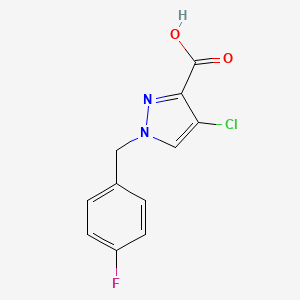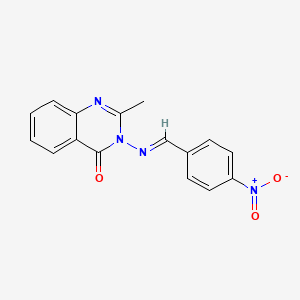
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Oxidation: Oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed
Reduction: 2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2-Carboxy-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4(3H)-one: The parent compound without the nitrobenzylidene moiety.
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one: The reduced form of the compound.
Uniqueness
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group and the nitrobenzylidene moiety, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H12N4O3 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H12N4O3/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(9-7-12)20(22)23/h2-10H,1H3/b17-10+ |
Clé InChI |
CPRFJOWAYAUDJU-LICLKQGHSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
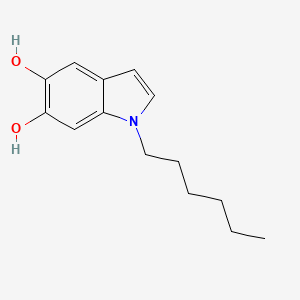

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)

